EMD638683

Description

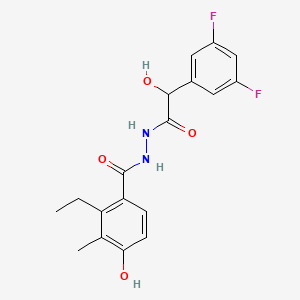

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N'-[2-(3,5-difluorophenyl)-2-hydroxyacetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F2N2O4/c1-3-13-9(2)15(23)5-4-14(13)17(25)21-22-18(26)16(24)10-6-11(19)8-12(20)7-10/h4-8,16,23-24H,3H2,1-2H3,(H,21,25)(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNAPUUWBPZGOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1C)O)C(=O)NNC(=O)C(C2=CC(=CC(=C2)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657800 | |

| Record name | N'-[(3,5-Difluorophenyl)(hydroxy)acetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181770-72-8 | |

| Record name | N'-[(3,5-Difluorophenyl)(hydroxy)acetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

EMD638683 mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of EMD638683

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a selective small-molecule inhibitor of the Serum and Glucocorticoid-Regulated Kinase 1 (SGK1), a key downstream effector in the PI3K signaling pathway.[1][2][3] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on critical signaling pathways, summarizing its pharmacological data, and outlining the experimental protocols used for its characterization. The primary therapeutic potential of this compound lies in its ability to counteract salt-sensitive hypertension, particularly in conditions of hyperinsulinism, by modulating renal sodium reabsorption.[1][2] Furthermore, preclinical studies reveal its role in mitigating inflammation, cardiac fibrosis, and immune dysregulation, highlighting its potential in a broader range of pathologies.[4][5]

Core Mechanism of Action: SGK1 Inhibition

This compound exerts its effects by directly inhibiting the kinase activity of SGK1.[6] SGK1 is a serine/threonine kinase that is transcriptionally upregulated by mineralocorticoids (like aldosterone) and activated via phosphorylation by PDK1 and mTORC2 following stimulation by growth factors such as insulin.[1][3] As an inhibitor, this compound competes with ATP for the kinase's binding domain, thereby preventing the phosphorylation of downstream SGK1 substrates.[7] The inhibitory effect is potent, with an in vitro IC50 of 3 µM for SGK1.[1][2] Its efficacy has been demonstrated in cellular assays by a reduction in the phosphorylation of the known SGK1 substrate, N-Myc downstream-regulated gene 1 (NDRG1).[2][6]

Key Signaling Pathways Modulated by this compound

Regulation of Blood Pressure via Renal Sodium Transport

The most well-characterized role of SGK1 is in the regulation of renal sodium reabsorption, which is critical for blood pressure control. In the distal nephron, SGK1 enhances the activity of the epithelial sodium channel (ENaC). It achieves this primarily by phosphorylating and inactivating the E3 ubiquitin ligase Nedd4-2. Inactivated Nedd4-2 can no longer ubiquitinate ENaC, preventing its degradation and leading to increased channel abundance at the cell surface.[3] This results in greater sodium reabsorption and a subsequent increase in blood pressure, an effect that is pronounced in states of hyperinsulinism like type II diabetes and metabolic syndrome.[1][2] this compound blocks this cascade, leading to the normalization of blood pressure in relevant animal models.[1]

Attenuation of Cardiac Inflammation and Fibrosis

In hypertensive states, such as those induced by Angiotensin II (Ang II), SGK1 plays a pro-inflammatory role in cardiac tissue.[5][8] this compound has been shown to prevent Ang II-induced cardiac fibrosis and remodeling by inhibiting cardiac inflammation.[5][8] The mechanism involves blocking the activation of the nucleotide-binding oligomerization domain-like receptor with pyrin domain 3 (NLRP3) inflammasome.[5] By inhibiting SGK1, this compound reduces the expression of NLRP3 and subsequent activation of caspase-1, leading to decreased secretion of the pro-inflammatory cytokine Interleukin-1β (IL-1β) from macrophages.[5][8] This reduction in IL-1β, in turn, inhibits the transformation of fibroblasts into myofibroblasts, a key step in the development of fibrosis.[5]

Modulation of Immune Cell Differentiation

This compound also influences the balance of T helper 17 (Th17) cells and regulatory T cells (Treg), which is often disturbed in hypertensive conditions.[4] The SGK1-FoxO1 (forkhead box protein O1) signaling pathway is critical for this process.[4] In Ang II-induced hypertension, increased SGK1 activity leads to the phosphorylation of the transcription factor FoxO1.[4] Phosphorylated FoxO1 is sequestered in the cytoplasm, preventing it from influencing gene expression in the nucleus. This disruption contributes to an imbalance characterized by an increase in pro-inflammatory Th17 cells and a decrease in anti-inflammatory Treg cells.[4] By inhibiting SGK1, this compound can block the phosphorylation of FoxO1, thereby helping to restore the Th17/Treg balance and reduce target organ damage.[4]

Pharmacological Data

The activity and efficacy of this compound have been quantified in various in vitro and in vivo models.

Table 1: In Vitro Activity and Selectivity of this compound

| Parameter | Value | Cell Line / System | Source |

| SGK1 IC50 | 3 µM | Kinase Assay | [1][2][6] |

| NDRG1 Phosphorylation IC50 | 3.35 ± 0.32 μM | HeLa Cells | [3][6] |

| Other Inhibited Kinases | PKA, MSK1, PKR2, SGK2, SGK3 | Kinase Panel Assay | [6][9] |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Treatment Regimen | Key Finding | Source |

| Fructose/Saline-Treated Mice (Hypertension) | ~600 mg/kg/day in chow for 4 days | Systolic blood pressure reduced from 111 ± 4 to 87 ± 3 mmHg. | [1][3] |

| Ang II-Infused Mice (Cardiac Fibrosis) | Not specified | Inhibited cardiac fibrosis, remodeling, and inflammation. | [5][8] |

| Monocrotaline-Treated Rats (Pulmonary Hypertension) | 20 mg/kg, intragastrically | Attenuated right ventricular systolic pressure (28.2 to 15.8 mmHg). | [6] |

| SGK1 Knockout Mice | ~600 mg/kg/day in chow | No effect on blood pressure, confirming SGK1 as the target. | [1][2] |

Key Experimental Protocols

In Vitro Kinase Inhibition Assay

-

Objective: To determine the direct inhibitory effect of this compound on a panel of kinases.

-

Methodology: The inhibitory effect of this compound was tested against a panel of kinases, primarily of human origin and full-length.[1] Assays were performed at ten different concentrations of this compound, with each data point determined in triplicate.[1] The IC50 value, the concentration required for 50% inhibition, was calculated to determine potency and selectivity.[1]

Cellular Phosphorylation Assay (NDRG1)

-

Objective: To confirm SGK1 inhibition in a cellular context.

-

Methodology: Human cervical carcinoma HeLa cells were used.[1][2] The phosphorylation status of the SGK1 substrate, NDRG1, was measured following treatment with this compound.[1][2] In separate experiments, whole-cell lysates of purified human monocytes stimulated with LPS and pre-treated with this compound were probed for phosphorylated NDRG1 and total GAPDH by Western Blot.[6] The concentration of this compound required for half-maximal effect (IC50) was determined.[6]

In Vivo Hypertension Mouse Model

-

Objective: To evaluate the antihypertensive efficacy of this compound.

-

Methodology:

-

Induction: Hyperinsulinism and salt-sensitive hypertension were induced in mice by providing 10% fructose in isotonic saline as drinking water.[1][2]

-

Treatment: this compound was administered mixed in chow at 4460 ppm, equating to approximately 600 mg/kg/day.[1][2]

-

Measurement: Systolic blood pressure was measured non-invasively using the tail-cuff method.[1][2]

-

Control: Parallel experiments were conducted in control animals (drinking tap water), and in SGK1 knockout mice to confirm target specificity.[1]

-

Conclusion

This compound is a potent and selective SGK1 inhibitor with a well-defined mechanism of action. Its primary effect is the reduction of blood pressure by inhibiting SGK1-mediated renal sodium reabsorption.[1][2] Preclinical evidence strongly supports its potential as a therapeutic agent for salt-sensitive hypertension, particularly in the context of metabolic syndrome and type II diabetes.[1] Furthermore, its demonstrated ability to modulate inflammatory and immune pathways in cardiac and vascular tissues suggests a broader therapeutic utility in treating complex cardiovascular diseases involving fibrosis and inflammation.[4][5] this compound serves as a critical pharmacological tool for elucidating the diverse biological roles of SGK1 and as a promising template for the development of novel drugs.[1]

References

- 1. scispace.com [scispace.com]

- 2. This compound, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]

- 4. Frontiers | SGK1-FoxO1 Signaling Pathway Mediates Th17/Treg Imbalance and Target Organ Inflammation in Angiotensin II-Induced Hypertension [frontiersin.org]

- 5. The SGK1 inhibitor this compound, prevents Angiotensin II-induced cardiac inflammation and fibrosis by blocking NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The prospect of serum and glucocorticoid-inducible kinase 1 (SGK1) in cancer therapy: a rising star - PMC [pmc.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. mdpi.com [mdpi.com]

EMD638683: A Technical Guide to a Selective SGK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Core Target and Mechanism of Action

EMD638683 is a potent and selective small molecule inhibitor of Serum and Glucocorticoid-regulated Kinase 1 (SGK1).[1][2][3] SGK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including ion channel regulation, cell proliferation, and survival.[2] The kinase is transcriptionally upregulated by mineralocorticoids and activated by insulin via the PI3K/PDK1 signaling pathway.[4][5] this compound exerts its inhibitory effect by blocking the kinase activity of SGK1, thereby preventing the phosphorylation of its downstream substrates.[1][4] One of the key downstream targets of SGK1 is the N-Myc downstream-regulated gene 1 (NDRG1).[1][4][6] Inhibition of SGK1 by this compound leads to a reduction in NDRG1 phosphorylation.[1][6]

In preclinical studies, this compound has demonstrated antihypertensive effects, particularly in models of hyperinsulinemia and high salt intake.[4][5] This is attributed to the role of SGK1 in enhancing renal tubular sodium (Na+) reabsorption.[4][5] By inhibiting SGK1, this compound can increase urinary Na+ excretion and lower blood pressure.[4] Furthermore, this compound has been shown to attenuate cardiac inflammation and fibrosis by blocking the activation of the NLRP3 inflammasome.[7]

Quantitative Data: Inhibitory Activity

The inhibitory potency of this compound against SGK1 and other kinases has been characterized in various assays.

| Target | Assay Type | IC50 | Species | Notes |

| SGK1 | In vitro kinase assay | 3 µM | Human | |

| SGK1 | Cellular assay (NDRG1 phosphorylation in HeLa cells) | 3.35 ± 0.32 µM | Human | Half-maximal effect in cell culture.[1] |

| SGK2 | In vitro kinase assay | Inhibition of 71% at 1 µM | Human | [2] |

| SGK3 | In vitro kinase assay | Inhibition of 75% at 1 µM | Human | [2][8] |

| PKA (cAMP-dependent protein kinase) | In vitro kinase assay | Inhibitory effect observed | Not Specified | [1][5] |

| MSK1 (mitogen- and stress-activated protein kinase 1) | In vitro kinase assay | IC50 ≤ 1 µM | Human | [2] |

| PRK2 (protein kinase C-related kinase 2) | In vitro kinase assay | IC50 ≤ 1 µM | Human | [2] |

Signaling Pathway

The following diagram illustrates the signaling pathway involving SGK1 and the point of intervention for this compound.

Caption: SGK1 signaling pathway and inhibition by this compound.

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against SGK1.

Methodology:

-

Human recombinant SGK1 is used.

-

The kinase activity is typically measured using a radiometric assay (e.g., ³³P-ATP) or a non-radioactive method (e.g., ADP-Glo™ Kinase Assay).

-

A specific peptide substrate for SGK1 is used.

-

This compound is serially diluted to a range of concentrations.

-

The kinase, substrate, ATP, and this compound are incubated together in an appropriate buffer system.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified.

-

The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor.

-

The IC50 value is determined by fitting the dose-response curve using a suitable software.[5]

Cellular Assay for NDRG1 Phosphorylation

Objective: To assess the in-cell potency of this compound by measuring the phosphorylation of the SGK1 substrate, NDRG1.

Methodology:

-

Human cervical carcinoma (HeLa) cells, which endogenously express NDRG1, are cultured.[4][5]

-

Cells are treated with various concentrations of this compound for a defined period.

-

Cell lysates are prepared.

-

The levels of phosphorylated NDRG1 (p-NDRG1) and total NDRG1 are determined by Western blotting using specific antibodies.

-

The band intensities are quantified, and the ratio of p-NDRG1 to total NDRG1 is calculated.

-

The IC50 value is determined from the dose-response curve of p-NDRG1 inhibition.[1]

In Vivo Antihypertensive Efficacy Study

Objective: To evaluate the blood pressure-lowering effect of this compound in a relevant animal model.

Methodology:

-

A mouse model of hypertension is induced, for example, by providing a high-fructose diet and isotonic saline to induce hyperinsulinemia and salt sensitivity.[4][5]

-

This compound is administered to the mice, typically mixed in their chow (e.g., 4460 ppm, approximately 600 mg/kg/day).[4][5]

-

Blood pressure is measured at baseline and at various time points during the treatment period using the tail-cuff method.[4][5]

-

Control groups include animals on the hypertensive diet receiving a placebo and wild-type or SGK1 knockout mice on a normal diet.[4][5]

-

The effect of this compound on blood pressure is compared between the different groups to determine its efficacy and target-specificity.[4][5]

Experimental Workflow

The following diagram outlines a typical workflow for evaluating a kinase inhibitor like this compound.

Caption: General experimental workflow for kinase inhibitor development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. This compound, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]

- 7. The SGK1 inhibitor this compound, prevents Angiotensin II-induced cardiac inflammation and fibrosis by blocking NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

EMD638683: A Technical Guide to its SGK1 Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile of EMD638683, a potent inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1). This document details the quantitative data available on its kinase selectivity, the experimental methodologies used for its characterization, and the relevant cellular signaling pathways.

This compound Selectivity Profile

This compound is a highly selective inhibitor of SGK1 with a reported half-maximal inhibitory concentration (IC50) of 3 µM in a cell-based assay measuring the phosphorylation of the SGK1 substrate, N-Myc Downstream-Regulated Gene 1 (NDRG1).[1][2] Further studies have shown a similar IC50 of 3.35 ± 0.32 µM for the inhibition of NDRG1 phosphorylation in HeLa cells.[2]

The selectivity of this compound has been assessed against a panel of 69 kinases. While the complete dataset from this broad panel screening is not publicly available, reports indicate that for the majority of these kinases, the concentration of this compound required for inhibition is at least one order of magnitude higher than that required for SGK1 inhibition.[3]

However, this compound does exhibit inhibitory activity against other closely related kinases, particularly within the SGK family and some other AGC kinases. At a concentration of 1 µM, this compound inhibits the activity of SGK1, SGK2, and SGK3 by 85%, 71%, and 75%, respectively.[4] It also demonstrates inhibitory effects on Mitogen- and Stress-Activated Protein Kinase 1 (MSK1) and Protein Kinase C-Related Kinase 2 (PRK2), with IC50 values of ≤ 1 µM for both.[4]

Quantitative Kinase Inhibition Data

| Kinase Target | Parameter | Value | Notes |

| SGK1 | IC50 | 3 µM | Determined by in vitro testing.[1] |

| SGK1 | IC50 | 3.35 ± 0.32 µM | Inhibition of NDRG1 phosphorylation in HeLa cells.[2] |

| SGK1 | % Inhibition | 85% at 1 µM | In a biochemical kinase assay.[4] |

| SGK2 | % Inhibition | 71% at 1 µM | In a biochemical kinase assay.[4] |

| SGK3 | % Inhibition | 75% at 1 µM | In a biochemical kinase assay.[4] |

| MSK1 | IC50 | ≤ 1 µM | In a biochemical kinase assay.[4] |

| PRK2 | IC50 | ≤ 1 µM | In a biochemical kinase assay.[4] |

| Other Kinases (panel of 69) | IC50 | >10-fold higher than SGK1 | For the majority of the 69 kinases tested.[3] |

Key Experimental Methodologies

The primary method for determining the cellular potency of this compound involves a cell-based assay that measures the phosphorylation of a known SGK1 substrate, NDRG1.

Cellular Assay for SGK1 Activity (NDRG1 Phosphorylation)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for SGK1 activity in a cellular context.

Cell Line: Human cervical carcinoma (HeLa) cells are utilized as they endogenously express SGK1 and its substrate NDRG1.[3]

Protocol:

-

Cell Culture: HeLa cells are plated in 6-well multi-well plates at a density of 10–20 × 10³ cells/cm² in Dulbecco's Modified Eagle's Medium (DMEM).[1] The medium is supplemented with 10% fetal calf serum (FCS), 2 mM glutamine, and 1 mM sodium pyruvate.[1] Cells are maintained at 37°C in a humidified incubator with 5% CO2.[1]

-

Compound Treatment: After 24 hours of incubation, a 100X stock solution of this compound in dimethyl sulfoxide (DMSO) is diluted 100-fold into the cell culture medium to achieve the desired final concentrations.[1] The final DMSO concentration is maintained at 1%.[1] Cells are typically treated for a specified period, for example, 24 hours.[4]

-

Cell Lysis: Following treatment, cells are washed with phosphate-buffered saline (PBS) and then lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Western Blot Analysis:

-

Total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated NDRG1 (pNDRG1).

-

A primary antibody for total NDRG1 or a housekeeping protein (e.g., GAPDH) is used as a loading control.

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) reagent and imaged.

-

-

Data Analysis: The band intensities for pNDRG1 and the loading control are quantified. The ratio of pNDRG1 to the loading control is calculated for each treatment condition. The data are then plotted as the percentage of inhibition versus the log of the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

SGK1 Signaling Pathway

Serum and glucocorticoid-regulated kinase 1 (SGK1) is a key downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway.[3] Its activation is initiated by growth factors or hormones, leading to the activation of PI3K. This results in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits both SGK1 and phosphoinositide-dependent protein kinase 1 (PDK1) to the cell membrane. The mammalian target of rapamycin complex 2 (mTORC2) then phosphorylates SGK1 at its hydrophobic motif, and PDK1 phosphorylates it at the activation loop, leading to full SGK1 activation.[3] Activated SGK1 proceeds to phosphorylate a variety of downstream substrates, including the N-Myc downstream-regulated gene 1 (NDRG1), to regulate crucial cellular processes such as cell survival, proliferation, and ion transport.[3]

Caption: The SGK1 signaling pathway, illustrating its activation downstream of PI3K and its inhibition by this compound.

Experimental Workflow for Determining this compound Potency

The workflow for assessing the potency of this compound typically involves a cellular assay to quantify the inhibition of SGK1-mediated phosphorylation of a downstream target, such as NDRG1. This process begins with culturing an appropriate cell line, followed by treatment with varying concentrations of the inhibitor. Subsequent steps involve cell lysis, protein quantification, and analysis of protein phosphorylation levels, commonly by Western blotting.

Caption: A typical experimental workflow for determining the IC50 of this compound using a cell-based NDRG1 phosphorylation assay.

References

EMD638683: A Comprehensive Technical Overview of its Biological Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

EMD638683 is a potent and selective small molecule inhibitor of the serum- and glucocorticoid-inducible kinase 1 (SGK1). This document provides an in-depth analysis of the biological functions of this compound, detailing its mechanism of action, its impact on various cellular signaling pathways, and its demonstrated effects in both in vitro and in vivo models. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of drug discovery and development, particularly those with an interest in SGK1 as a therapeutic target.

Core Mechanism of Action: SGK1 Inhibition

This compound exerts its biological effects primarily through the selective inhibition of SGK1, a serine/threonine kinase that plays a crucial role in regulating a multitude of cellular processes.[1][2] SGK1 is a key downstream effector of the PI3K/PDK1 signaling pathway and is transcriptionally regulated by serum and glucocorticoids. The primary mechanism of this compound involves its direct binding to SGK1, thereby preventing the phosphorylation of its downstream substrates.

One of the well-characterized downstream targets of SGK1 is the N-Myc downstream-regulated gene 1 (NDRG1).[3] this compound has been shown to effectively inhibit the SGK1-dependent phosphorylation of NDRG1 in a dose-dependent manner.[3]

Signaling Pathway of this compound Action

Caption: Mechanism of this compound action via SGK1 inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the biological activity of this compound.

Table 1: In Vitro Inhibitory Activity

| Target | Assay Type | Cell Line | IC50 | Reference |

| SGK1 | Cell-free kinase assay | - | 3 µM | [1] |

| SGK1 (NDRG1 phosphorylation) | Cellular assay | HeLa | 3.35 ± 0.32 µM | [3] |

| PKA | Kinase assay | - | >10 µM | [3] |

| MSK1 | Kinase assay | - | Inhibitory effect observed | [3][4] |

| PRK2 | Kinase assay | - | Inhibitory effect observed | [3][4] |

| SGK2 | Kinase assay | - | Inhibitory effect observed | [3][4] |

| SGK3 | Kinase assay | - | Inhibitory effect observed | [3][4] |

Table 2: Cellular Effects of this compound

| Cell Line | Treatment | Concentration | Duration | Observed Effect | Reference |

| HeLa | This compound | 0.1 - 10 µM | - | Inhibition of NDRG1 phosphorylation | [1] |

| Caco-2 | This compound + Radiation (3 Gy) | 50 µM | 72 h | Augmentation of radiation-induced apoptosis | [4] |

| MCF-7 | This compound + Testosterone albumin conjugates | 50 µM | 24 h | Enhanced apoptosis and Caspase-3 activation | [5] |

| HK-2 | This compound + High Glucose (30 mmol/L) | 50 µM | 72 h | Inhibition of SGK1 phosphorylation and NLRP3/caspase-1/GSDMD-N mediated pyroptosis | [5] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Condition | Dosage | Administration Route | Key Findings | Reference |

| Mice (fructose/saline-treated) | Hyperinsulinemia-induced hypertension | ~600 mg/kg/day in chow | Oral | Significant decrease in blood pressure | [3][6] |

| Rats (monocrotaline-induced) | Pulmonary arterial hypertension | 20 mg/kg, once daily | Intragastrically | Alleviated right ventricular systolic pressure and hypertrophy; improved pulmonary vascular remodeling | [4][5] |

| Mice (DMH/DSS-induced) | Chemically induced colon cancer | 600 mg/kg/day in chow | Oral | Significantly inhibited colon tumor growth and reduced tumor number | [5] |

| Mice (Angiotensin II infusion) | Hypertension-induced cardiac fibrosis | Not specified | Not specified | Inhibited cardiac fibrosis, remodeling, and inflammation by blocking NLRP3 inflammasome activation | [7] |

Key Biological Functions and Therapeutic Potential

Antihypertensive Effects

This compound has demonstrated significant antihypertensive properties, particularly in models of salt-sensitive hypertension associated with hyperinsulinemia.[3][6] SGK1 is known to regulate renal tubular Na+ reabsorption by upregulating the epithelial Na+ channel (ENaC).[3] By inhibiting SGK1, this compound can counteract this effect, leading to a reduction in blood pressure.[3] Notably, the antihypertensive effect of this compound was not observed in SGK1 knockout mice, confirming its on-target activity.[3][6]

Anti-Tumor Activity

This compound exhibits anti-tumor capabilities through multiple mechanisms. It can enhance the apoptotic effects of radiation in colon carcinoma cells.[4][8] Furthermore, in breast cancer cells, it potentiates apoptosis and caspase-3 activation.[5] In a mouse model of chemically induced colon cancer, dietary administration of this compound significantly blunted tumor development.[5][8] The underlying mechanism is linked to the role of SGK1 in promoting cell survival and proliferation, which is counteracted by this compound.[5]

Cardioprotective and Anti-inflammatory Roles

Recent studies have highlighted a cardioprotective role for this compound. In a model of angiotensin II-induced hypertension, this compound was shown to prevent cardiac fibrosis and remodeling.[7] This protective effect is mediated by the inhibition of the NLRP3 inflammasome, a key component of the inflammatory response.[7] this compound treatment suppressed the release of the pro-inflammatory cytokine IL-1β in cardiac tissues and macrophages.[7] This suggests that SGK1 is a critical regulator of NLRP3 inflammasome activation and that its inhibition by this compound could be a promising therapeutic strategy for hypertensive cardiac damage.[7]

Workflow for Investigating Anti-inflammatory Effects

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. scispace.com [scispace.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glpbio.com [glpbio.com]

- 6. This compound, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The SGK1 inhibitor this compound, prevents Angiotensin II-induced cardiac inflammation and fibrosis by blocking NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. interpriseusa.com [interpriseusa.com]

EMD638683: A Technical Guide to its Role in Hypertension Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

EMD638683 is a potent and selective small molecule inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1). SGK1 is a serine/threonine kinase that plays a crucial role in the regulation of ion channels and transporters, making it a key player in blood pressure control. This technical guide provides an in-depth overview of the preclinical research on this compound in the context of hypertension, with a focus on its mechanism of action, and its effects in various animal models.

Mechanism of Action: SGK1 Inhibition

This compound exerts its antihypertensive effects by specifically inhibiting SGK1. In vitro studies have demonstrated that this compound is a highly selective SGK1 inhibitor with an IC50 of 3 μM.[1][2] SGK1 is a downstream effector of the phosphatidylinositol 3-kinase (PI3K) signaling pathway and is activated by hormones such as insulin and aldosterone. Once activated, SGK1 phosphorylates and inhibits the ubiquitin ligase Nedd4-2, which in turn leads to increased cell surface expression and activity of the epithelial sodium channel (ENaC) in the renal tubules. This enhanced ENaC activity promotes sodium and water reabsorption, leading to an increase in blood pressure. By inhibiting SGK1, this compound prevents the phosphorylation of Nedd4-2, thereby promoting ENaC ubiquitination and degradation, which ultimately reduces renal sodium reabsorption and lowers blood pressure.

Furthermore, SGK1 has been implicated in the regulation of vascular tone and inflammation. In vascular smooth muscle cells, SGK1 can promote a pro-inflammatory phenotype. This compound has been shown to attenuate inflammation and fibrosis in the cardiovascular system, suggesting a broader mechanism of action beyond its effects on renal sodium handling.

Signaling Pathways

The primary signaling pathway through which this compound is understood to function in hypertension is the SGK1-mediated regulation of renal sodium transport. A simplified representation of this pathway is provided below.

In the context of hypertensive cardiac remodeling, this compound has been shown to interfere with the SGK1-NLRP3 inflammasome pathway.

Preclinical Efficacy in Hypertension Models

The antihypertensive effects of this compound have been evaluated in two key preclinical models of hypertension: fructose-induced salt-sensitive hypertension and angiotensin II-induced hypertension.

Fructose-Induced Salt-Sensitive Hypertension

This model mimics features of metabolic syndrome-associated hypertension. Mice fed a high-fructose diet develop hyperinsulinemia, which sensitizes them to the hypertensive effects of a high-salt diet.

Quantitative Data

| Parameter | Control | Fructose + Saline | Fructose + Saline + this compound |

| Systolic Blood Pressure (mmHg) | ~115 | ~135 | ~110 |

| Urinary Sodium Excretion | No significant change | Decreased | Increased towards normal |

| Body Weight | No significant change | Increased | Significantly decreased |

Note: The values presented are approximate and collated from published studies.[1][2]

Angiotensin II-Induced Hypertension

This model investigates the role of the renin-angiotensin system in hypertension and associated end-organ damage.

Quantitative Data

| Parameter | Sham | Angiotensin II | Angiotensin II + this compound |

| Systolic Blood Pressure (mmHg) | ~110 | ~160 | ~155 |

| Cardiac Fibrosis (% area) | ~1% | ~5% | ~2% |

| Cardiac NLRP3 Expression | Low | High | Significantly reduced |

| Cardiac IL-1β Levels | Low | High | Significantly reduced |

Note: The values presented are approximate and collated from published studies.[3][4]

Experimental Protocols

Fructose-Induced Salt-Sensitive Hypertension Model

Experimental Workflow

References

- 1. scispace.com [scispace.com]

- 2. This compound, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. The SGK1 inhibitor this compound, prevents Angiotensin II-induced cardiac inflammation and fibrosis by blocking NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

EMD638683: A Serum- and Glucocorticoid-Inducible Kinase 1 (SGK1) Inhibitor for Metabolic Syndrome

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on EMD638683, a novel inhibitor of Serum- and Glucocorticoid-Inducible Kinase 1 (SGK1), and its potential therapeutic applications in metabolic syndrome. This document synthesizes key findings on its mechanism of action, efficacy in animal models, and the experimental protocols used in its evaluation.

Introduction to SGK1 and Metabolic Syndrome

Metabolic syndrome is a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include hypertension, hyperglycemia, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. Serum- and glucocorticoid-inducible kinase 1 (SGK1) has emerged as a critical node in the signaling pathways that regulate these conditions.[1][2] SGK1 is a serine/threonine kinase activated by various stimuli, including insulin and steroid hormones.[1][2][3] Its activation is linked to increased renal sodium reabsorption, leading to hypertension, and the exacerbation of insulin resistance in hepatocytes and adipocytes.[4][5][6][7] Consequently, inhibiting SGK1 presents a promising therapeutic strategy for tackling multiple facets of metabolic syndrome. This compound is a specific inhibitor developed to target SGK1.[8][9]

This compound Compound Profile and In Vitro Activity

This compound is a benzohydrazide derivative identified as a potent and selective SGK1 inhibitor.[3] Its primary mechanism is the inhibition of SGK1-dependent phosphorylation of downstream targets.

| Parameter | Value | Cell Line / Condition | Source |

| Target | Serum- and Glucocorticoid-Inducible Kinase 1 (SGK1) | - | [8][10] |

| IC₅₀ | 3 µM | HeLa Cells (In vitro, SGK1-dependent phosphorylation of NDRG1) | [5][8][11][12] |

| Off-Target Effects | Inhibitory effects noted on PKA, MSK1, PRK2, SGK2, and SGK3 | Kinase profiling | [10][11] |

Mechanism of Action: Signaling Pathways

SGK1 is a downstream effector of the PI3K signaling pathway and plays a crucial role in cellular regulation. This compound exerts its effects by blocking these SGK1-mediated pathways.

SGK1 Activation and Sodium Reabsorption

Insulin and mineralocorticoids activate a signaling cascade leading to SGK1 activation.[3][5] Activated SGK1 phosphorylates and inhibits Nedd4-2, an E3 ubiquitin ligase. This prevents the degradation of the epithelial sodium channel (ENaC), thereby increasing sodium reabsorption in the kidneys and contributing to hypertension.[3]

Caption: SGK1 activation pathway leading to increased sodium reabsorption.

SGK1's Role in Hepatic Insulin Resistance

Recent studies have elucidated a direct link between SGK1 and hepatic insulin resistance. SGK1 promotes insulin resistance by directly phosphorylating and inactivating AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[4][13] This action disrupts glucose and lipid homeostasis, contributing to the pathophysiology of type 2 diabetes.[4][13]

Caption: SGK1-mediated inhibition of AMPK, promoting insulin resistance.

Preclinical Efficacy in Metabolic Syndrome Models

This compound has demonstrated significant efficacy in rodent models designed to replicate key features of human metabolic syndrome.

Fructose/High-Salt-Induced Hypertensive Mouse Model

This model mimics the salt-sensitive hypertension often seen in individuals with hyperinsulinemia and metabolic syndrome.[8]

| Parameter | Control (Fructose/Salt) | This compound Treated | Outcome | Source |

| Systolic Blood Pressure | 111 ± 4 mmHg | 87 ± 3 mmHg | Significant Decrease | [3] |

| Body Weight | - | Significantly Decreased | Favorable Metabolic Effect | [8][11][12] |

| Urinary Flow Rate | - | Significantly Increased | Diuretic Effect | [8][11][12] |

| Urinary Na⁺ Excretion | - | Trended Towards Increase | Natriuretic Effect | [8][11][12] |

Genetic and Diet-Induced Obesity Models

This compound has also shown positive effects in models of obesity and diabetes.

| Parameter | Model | Outcome with this compound | Source |

| Fasting Blood Glucose | db/db mice | Significantly Decreased | Improved Glycemic Control |

| Diet-Induced Obesity | Akt3-knockout mice | Significantly Decreased | Anti-obesity Effect |

Experimental Methodologies

The following sections detail the key experimental protocols used to assess the efficacy and mechanism of this compound.

In Vitro Kinase Assay Protocol

-

Objective : To determine the IC₅₀ of this compound for SGK1.

-

Method :

-

Culture HeLa cells under standard conditions.

-

Treat cells with varying concentrations of this compound.

-

Stimulate SGK1 activity (e.g., with serum or appropriate growth factors).

-

Lyse cells and perform Western blot analysis.

-

Probe for the phosphorylated form of the known SGK1 substrate, NDRG1 (N-Myc downstream-regulated gene 1).[8][10]

-

Quantify band intensity to determine the concentration of this compound required for 50% inhibition of NDRG1 phosphorylation.[10]

-

In Vivo Animal Study Workflow

The workflow below illustrates the typical design of preclinical studies evaluating this compound in a metabolic syndrome model.

Caption: Experimental workflow for in vivo evaluation of this compound.

Summary and Future Directions

The preclinical data strongly support the therapeutic potential of the SGK1 inhibitor this compound for metabolic syndrome. By targeting a kinase that integrates signals from insulin and mineralocorticoid pathways, this compound can simultaneously address hypertension, insulin resistance, and obesity.[1][4][8] Its ability to abrogate salt-sensitive hypertension in hyperinsulinemic states is particularly noteworthy.[8][11] Future research should focus on confirming these effects in more advanced preclinical models, clarifying potential off-target effects, and exploring its utility in preventing end-organ damage associated with metabolic syndrome, such as cardiac fibrosis and diabetic nephropathy.[9] The inhibition of SGK1 represents a promising, multi-faceted approach to treating this complex and prevalent disease.

References

- 1. joe.bioscientifica.com [joe.bioscientifica.com]

- 2. SGK1 activation exacerbates diet-induced obesity, metabolic syndrome and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]

- 4. Serum- and glucocorticoid-induced kinase drives hepatic insulin resistance by directly inhibiting AMP-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Genetic inhibition of serum glucocorticoid kinase 1 prevents obesity-related atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Serum- and glucocorticoid-inducible kinase 1 promotes insulin resistance in adipocytes via degradation of insulin receptor substrate 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The SGK1 inhibitor this compound, prevents Angiotensin II-induced cardiac inflammation and fibrosis by blocking NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. karger.com [karger.com]

- 13. Serum- and glucocorticoid-induced kinase drives hepatic insulin resistance by directly inhibiting AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of EMD638683 in Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

EMD638683 is a potent and selective inhibitor of the Serum and Glucocorticoid-Inducible Kinase 1 (SGK1), a serine/threonine kinase that plays a critical role in promoting cell survival and proliferation in various cancers. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on cancer cell proliferation and apoptosis, and detailed experimental protocols for its investigation. The information presented is intended to support researchers and drug development professionals in exploring the therapeutic potential of SGK1 inhibition in oncology.

Introduction to this compound and SGK1

Serum and Glucocorticoid-Inducible Kinase 1 (SGK1) is a downstream effector of the PI3K (Phosphoinositide 3-kinase) signaling pathway and is often overexpressed in a variety of human cancers, including colon, breast, and rhabdomyosarcoma.[1][2] SGK1 promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as Forkhead box protein O3a (FOXO3a) and by activating pro-survival signaling pathways.[3][4]

This compound is a small molecule inhibitor that selectively targets the kinase activity of SGK1.[5] By inhibiting SGK1, this compound disrupts the pro-survival signaling cascade, leading to the induction of apoptosis and the suppression of cancer cell proliferation.[1][6] This guide will delve into the specifics of its action and provide the necessary technical details for its study.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by directly inhibiting the catalytic activity of SGK1. This inhibition leads to a cascade of downstream events that ultimately promote apoptosis and reduce cell proliferation.

The SGK1 Signaling Pathway

The SGK1 signaling pathway is a crucial regulator of cell fate. In cancer cells, this pathway is often hyperactivated, contributing to uncontrolled growth and resistance to therapy.

References

- 1. Inhibition of colonic tumor growth by the selective SGK inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. SGK1 inhibits cellular apoptosis and promotes proliferation via the MEK/ERK/p53 pathway in colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BioKB - Relationship - SGK1 - activates - apoptotic process [biokb.lcsb.uni.lu]

- 5. This compound, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SGK1 in Cancer: Biomarker and Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

EMD638683: A Novel Inhibitor of Cardiac Fibrosis - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiac fibrosis, a pathological hallmark of most heart diseases, is characterized by the excessive deposition of extracellular matrix, leading to cardiac stiffness, dysfunction, and eventual heart failure. The serum- and glucocorticoid-inducible kinase 1 (SGK1) has emerged as a key mediator in the fibrotic process. EMD638683, a potent and selective inhibitor of SGK1, has demonstrated significant anti-fibrotic effects in preclinical models of cardiac fibrosis. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing the signaling pathways involved, experimental protocols for its evaluation, and a summary of its quantitative effects on key fibrotic markers.

Core Mechanism of Action: Inhibition of the SGK1-NLRP3-IL-1β Axis

This compound exerts its anti-fibrotic effects by targeting a critical inflammatory signaling pathway that drives the fibrotic cascade. In the context of cardiac injury, such as that induced by angiotensin II (Ang II), the following sequence of events occurs:

-

Angiotensin II Stimulation: Ang II, a potent pro-fibrotic and pro-inflammatory stimulus, upregulates the expression and activity of SGK1 in cardiac cells.

-

SGK1-Mediated NLRP3 Inflammasome Activation: SGK1 activation leads to the stimulation of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome in macrophages. The NLRP3 inflammasome is a multi-protein complex responsible for the activation of inflammatory caspases.

-

Caspase-1 Activation and IL-1β Maturation: The activated NLRP3 inflammasome leads to the cleavage and activation of caspase-1. Active caspase-1, in turn, cleaves pro-interleukin-1β (pro-IL-1β) into its mature, biologically active form, IL-1β.

-

IL-1β-Driven Myofibroblast Transformation: Secreted IL-1β acts on cardiac fibroblasts, inducing their transformation into myofibroblasts. Myofibroblasts are the primary cell type responsible for the excessive deposition of extracellular matrix proteins, such as collagen, which is the hallmark of fibrosis.

-

Cardiac Fibrosis: The accumulation of extracellular matrix leads to the stiffening of the heart muscle, impaired cardiac function, and the progression to heart failure.

This compound, as a selective SGK1 inhibitor, intervenes at the beginning of this cascade. By inhibiting SGK1, this compound prevents the downstream activation of the NLRP3 inflammasome, reduces the production of mature IL-1β, and consequently, inhibits the transformation of fibroblasts into myofibroblasts, ultimately attenuating cardiac fibrosis.[1]

Signaling Pathway Diagram

Quantitative Data Summary

Disclaimer: The following tables are representative of the types of quantitative data expected from studies evaluating this compound. The specific values are illustrative and intended to provide a framework for data interpretation, as the full text of the primary study by Wu et al. (2017) was not accessible.

Table 1: In Vivo Efficacy of this compound on Cardiac Fibrosis and Inflammation in an Angiotensin II-Induced Mouse Model

| Parameter | Vehicle Control | Angiotensin II | Angiotensin II + this compound |

| Cardiac Fibrosis | |||

| Collagen Volume Fraction (%) | 2.1 ± 0.5 | 15.8 ± 2.3 | 5.3 ± 1.1 |

| α-SMA Expression (fold change) | 1.0 ± 0.2 | 8.5 ± 1.5 | 2.1 ± 0.6 |

| Collagen I mRNA (fold change) | 1.0 ± 0.3 | 10.2 ± 1.8 | 3.5 ± 0.8 |

| Inflammation | |||

| NLRP3 Expression (fold change) | 1.0 ± 0.2 | 6.7 ± 1.1 | 1.8 ± 0.4 |

| Active Caspase-1 (fold change) | 1.0 ± 0.1 | 5.9 ± 0.9 | 1.5 ± 0.3 |

| IL-1β Protein Level (pg/mg tissue) | 15 ± 4 | 85 ± 12 | 25 ± 7 |

*p < 0.05 compared to Angiotensin II group. Data are presented as mean ± standard deviation.

Table 2: In Vitro Effects of this compound on Macrophage and Fibroblast Function

| Parameter | Control | Angiotensin II | Angiotensin II + this compound |

| Macrophage NLRP3 Inflammasome Activation | |||

| IL-1β Secretion (pg/mL) | 20 ± 5 | 150 ± 25 | 40 ± 8 |

| Fibroblast to Myofibroblast Transformation | |||

| α-SMA Positive Cells (%) | 5 ± 2 | 65 ± 8 | 15 ± 4 |

*p < 0.05 compared to Angiotensin II group. Data are presented as mean ± standard deviation.

Experimental Protocols

In Vivo Angiotensin II-Induced Cardiac Fibrosis Model

This model is a widely used and reproducible method for inducing cardiac fibrosis and hypertrophy.

-

Animals: Male C57BL/6J mice, 8-10 weeks old, are typically used.[2][3]

-

Angiotensin II Administration: Angiotensin II is delivered via subcutaneously implanted osmotic mini-pumps at a dose of 1.44-2.0 µg/g/day for a period of 28 days.[3][4]

-

This compound Treatment: this compound is administered to a subset of the Ang II-treated mice, typically through oral gavage or formulated in the chow, for the duration of the Ang II infusion.

-

Assessment of Cardiac Fibrosis:

-

Histology: Hearts are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition. The collagen volume fraction is determined using image analysis software.

-

Immunohistochemistry: Sections are stained for α-smooth muscle actin (α-SMA) to identify myofibroblasts.

-

Gene Expression Analysis: RNA is extracted from cardiac tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of pro-fibrotic genes (e.g., Collagen I, Collagen III, TGF-β) and inflammatory markers (e.g., NLRP3, IL-1β).

-

Protein Analysis: Protein lysates are prepared from cardiac tissue for Western blotting to quantify the levels of NLRP3, active caspase-1, and other relevant proteins. ELISA is used to measure the concentration of IL-1β in the tissue.

-

In Vitro Macrophage NLRP3 Inflammasome Activation Assay

This assay is used to assess the direct effect of this compound on macrophage inflammatory responses.

-

Cell Culture: Bone marrow-derived macrophages (BMDMs) from mice or a macrophage cell line (e.g., J774A.1) are cultured in appropriate media.

-

Priming: Macrophages are primed with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS), to induce the expression of pro-IL-1β and NLRP3.

-

NLRP3 Activation: Following priming, cells are stimulated with an NLRP3 activator, such as ATP or nigericin, in the presence or absence of Angiotensin II and this compound.

-

Measurement of Inflammasome Activation:

-

IL-1β Secretion: The concentration of secreted IL-1β in the culture supernatant is measured by ELISA.

-

Caspase-1 Activity: Caspase-1 activity in the cell lysate or supernatant is measured using a fluorometric or colorimetric assay.

-

ASC Speck Formation: The formation of the ASC speck, a hallmark of inflammasome activation, can be visualized by immunofluorescence microscopy.

-

In Vitro Fibroblast to Myofibroblast Transformation Assay

This assay evaluates the effect of macrophage-derived factors on fibroblast differentiation.

-

Cell Culture: Primary cardiac fibroblasts are isolated from adult mouse or rat hearts.

-

Co-culture or Conditioned Media:

-

Co-culture: Cardiac fibroblasts are cultured in a transwell system with macrophages in the lower chamber.

-

Conditioned Media: Supernatant from activated macrophages (treated with Ang II with or without this compound) is collected and applied to cardiac fibroblast cultures.

-

-

Assessment of Myofibroblast Transformation:

-

Immunofluorescence: Fibroblasts are stained for α-SMA to identify myofibroblasts. The percentage of α-SMA positive cells is quantified.

-

Gene and Protein Expression: The expression of α-SMA and collagen I is measured by qRT-PCR and Western blotting.

-

Experimental Workflow Diagram

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the treatment of cardiac fibrosis. Its targeted inhibition of the SGK1-NLRP3-IL-1β signaling axis provides a novel and specific mechanism to combat the inflammatory and fibrotic processes that drive heart failure. The preclinical data strongly support its anti-fibrotic efficacy.

Future research should focus on:

-

Clinical Trials: Evaluating the safety and efficacy of this compound in patients with cardiac fibrosis and heart failure.

-

Combination Therapies: Investigating the potential synergistic effects of this compound with other anti-fibrotic or heart failure medications.

-

Biomarker Development: Identifying biomarkers that can predict patient response to this compound treatment.

This technical guide provides a comprehensive overview of the current understanding of this compound's effect on cardiac fibrosis. The detailed methodologies and mechanistic insights are intended to facilitate further research and development in this critical area of cardiovascular medicine.

References

- 1. The SGK1 inhibitor this compound, prevents Angiotensin II-induced cardiac inflammation and fibrosis by blocking NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Protocol for Constructing a Mouse Model of Hypertensive Myocardial Fibrosis Using Angiotensin II [jove.com]

- 3. Angiotensin II-induced cardiac fibrosis and dysfunction are exacerbated by deletion of cGKI in periostin+ myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Angiotensin II-induced cardiac hypertrophy and fibrosis are promoted in mice lacking Fgf16 - PMC [pmc.ncbi.nlm.nih.gov]

EMD638683: A Technical Guide to its Inhibition of NDRG1 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selective SGK1 inhibitor, EMD638683, and its role in the phosphorylation of N-Myc Downstream-Regulated Gene 1 (NDRG1). This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the associated signaling pathways and workflows.

Introduction

This compound is a potent and highly selective inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1)[1][2][3]. SGK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, survival, and ion channel regulation[3][4]. One of the primary downstream targets and a reliable biomarker for SGK1 activity is the phosphorylation of NDRG1[2][5][6]. NDRG1 is a protein implicated in cell differentiation, stress responses, and metastasis suppression[5][7]. The phosphorylation of NDRG1 by SGK1 is a critical event in several signaling pathways and is a key indicator of SGK1 activation[6][8]. This compound's ability to inhibit this specific phosphorylation event makes it a valuable tool for studying SGK1-mediated signaling and a potential therapeutic agent in diseases such as hypertension and cancer[2][3][9].

Quantitative Data

The following table summarizes the key quantitative data regarding the inhibitory activity of this compound on SGK1 and NDRG1 phosphorylation.

| Parameter | Value | Cell Line/System | Reference |

| This compound IC50 (SGK1) | 3 µM | In vitro kinase assay | [1][2] |

| This compound IC50 (NDRG1 Phosphorylation) | 3.35 ± 0.32 µM | HeLa cells | [1][4] |

| Effective Concentration | 10 µM | Human monocytes (complete suppression of LPS-stimulated NDRG1 phosphorylation) | [1] |

| In vivo Dosage | 20 mg/kg (intragastrically) | Rats (prevention of monocrotaline-induced pulmonary vascular remodeling) | [1] |

| In vivo Dosage | ~600 mg/kg/day (in chow) | Mice (reduction of blood pressure in a fructose/saline-induced hypertension model) | [2] |

Signaling Pathway

The phosphorylation of NDRG1 is a downstream event in the PI3K/Akt signaling pathway. Upon stimulation by growth factors or hormones, a cascade of events leads to the activation of SGK1, which in turn phosphorylates NDRG1 at multiple serine and threonine residues[5][6][10].

Caption: SGK1-mediated phosphorylation of NDRG1 signaling pathway.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to assess the effect of this compound on NDRG1 phosphorylation.

In Vitro Kinase Assay for SGK1 Activity

Objective: To determine the direct inhibitory effect of this compound on SGK1 kinase activity.

Materials:

-

Recombinant active SGK1 enzyme

-

SGK1 substrate peptide (e.g., Crosstide)

-

This compound

-

[γ-³²P]ATP or unlabeled ATP for non-radioactive methods

-

Kinase buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)

-

Phosphocellulose paper or other method for separating phosphorylated from unphosphorylated substrate

-

Scintillation counter or appropriate detection system

Procedure:

-

Prepare a reaction mixture containing kinase buffer, SGK1 substrate peptide, and the desired concentrations of this compound.

-

Initiate the reaction by adding recombinant active SGK1 enzyme and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper and immersing it in phosphoric acid to wash away unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

Cellular Assay for NDRG1 Phosphorylation

Objective: To measure the effect of this compound on NDRG1 phosphorylation in a cellular context.

Materials:

-

HeLa cells or other suitable cell line (e.g., human monocytes)

-

Cell culture medium and supplements

-

This compound

-

Stimulating agent (e.g., Lipopolysaccharide (LPS) for monocytes)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-NDRG1 (Thr346), anti-total NDRG1, and a loading control (e.g., anti-GAPDH)

-

Secondary antibody (HRP-conjugated)

-

SDS-PAGE and Western blotting equipment

-

Chemiluminescence detection reagents and imaging system

Procedure:

-

Seed cells in appropriate culture plates and grow to a suitable confluency.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with an appropriate agent if necessary to induce NDRG1 phosphorylation (e.g., 1 µg/mL LPS for 1 hour for human monocytes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-NDRG1, total NDRG1, and a loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities and normalize the phospho-NDRG1 signal to total NDRG1 and the loading control. Calculate the IC50 value for the inhibition of NDRG1 phosphorylation.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for assessing the impact of this compound on NDRG1 phosphorylation in a cellular context.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Exploitation of KESTREL to identify NDRG family members as physiological substrates for SGK1 and GSK3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 8. Phosphorylation of NDRG1 is temporally and spatially controlled during the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The SGK1 inhibitor this compound, prevents Angiotensin II-induced cardiac inflammation and fibrosis by blocking NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Oncogenic Signaling Disruptor, NDRG1: Molecular and Cellular Mechanisms of Activity - PMC [pmc.ncbi.nlm.nih.gov]

Core Chemical Structure and Properties

An In-depth Technical Guide to EMD638683

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a selective inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1). It details the compound's chemical structure, mechanism of action, and key experimental data, offering valuable insights for professionals in drug discovery and development.

This compound is a small molecule inhibitor with the chemical formula C₁₈H₁₈F₂N₂O₄ and a molecular weight of 364.34 g/mol .[1][2] Its structure is formally named N'-[2-(3,5-difluorophenyl)-2-hydroxyacetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide.[2][3]

| Identifier | Value |

| IUPAC Name | N'-[2-(3,5-difluorophenyl)-2-hydroxyacetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide[2] |

| CAS Number | 1181770-72-8[1][2][3][4] |

| Molecular Formula | C₁₈H₁₈F₂N₂O₄[1][2][3] |

| Molecular Weight | 364.34[1][2] |

| Canonical SMILES | CCc1c(C)c(O)cc(c1)C(=O)NNC(=O)C(O)c1cc(F)cc(F)c1[2] |

| Isomeric SMILES | CC1=C(CC)C(C(NNC(--INVALID-LINK--C2=CC(F)=CC(F)=C2)=O)=O)=CC=C1O[5][6] |

| InChI Key | SSNAPUUWBPZGOY-UHFFFAOYSA-N[3] |

Mechanism of Action and Biological Activity

This compound is a potent and highly selective inhibitor of SGK1, a serine/threonine kinase involved in various cellular processes, including cell survival, proliferation, and ion channel regulation.[2] The primary mechanism of action involves the inhibition of SGK1-dependent phosphorylation of downstream targets like N-Myc downstream-regulated gene 1 (NDRG1).[1][7][8] While highly selective for SGK1, this compound also demonstrates inhibitory effects on other related kinases.[1][2][8]

Its biological activities include antihypertensive and anti-tumor effects.[4] It has been shown to prevent Angiotensin II-induced cardiac inflammation and fibrosis by blocking the NLRP3 inflammasome.[9] Furthermore, it augments radiation-induced apoptosis in colon carcinoma cells.[1][3]

Quantitative Efficacy Data

The inhibitory potency of this compound has been quantified in various in vitro and in vivo models.

Table 1: In Vitro Inhibitory Activity

| Target | Assay Type | Value | Reference |

| SGK1 | Cell-free kinase assay | IC₅₀ = 3 µM | [1][2][4][7] |

| NDRG1 Phosphorylation | HeLa cell-based assay | IC₅₀ = 3.35 ± 0.32 µM | [1][8] |

| SGK1 | Biochemical kinase assay (at 1 µM) | 85% inhibition | [2] |

| SGK2 | Biochemical kinase assay (at 1 µM) | 71% inhibition | [2] |

| SGK3 | Biochemical kinase assay (at 1 µM) | 75% inhibition | [2] |

| MSK1 | Biochemical kinase assay | IC₅₀ ≤ 1 µM | [2] |

| PRK2 | Biochemical kinase assay | IC₅₀ ≤ 1 µM | [2] |

Table 2: In Vivo Efficacy in a Rat Model of Pulmonary Hypertension

Data from a monocrotaline (MCT)-induced pulmonary vascular remodeling model in rats treated with 20 mg/kg this compound.[1]

| Parameter | Vehicle Control | This compound Treated | P-value |

| Right Ventricular Systolic Pressure (RVSP) | 28.2 ± 3.1 mmHg | 15.8 ± 2.5 mmHg | <0.05 |

| Right Ventricular Hypertrophy Index (RVHI) | 0.41 ± 0.06 | 0.27 ± 0.02 | <0.05 |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings.

In Vitro NDRG1 Phosphorylation Inhibition Assay[8]

This assay quantifies the ability of this compound to inhibit the SGK1-mediated phosphorylation of its downstream target, NDRG1.

-

Cell Culture: Human cervical carcinoma HeLa cells are plated in 6-well plates at a density of 10⁵ cells per well. They are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal calf serum (FCS), 2 mM glutamine, and 1 mM sodium pyruvate for 24 hours at 37°C and 5% CO₂.

-

Compound Treatment: A 100X stock solution of this compound in dimethyl sulfoxide (DMSO) is diluted 100-fold into the cell culture medium to achieve the desired final concentrations. A vehicle control using 1% DMSO is run in parallel.

-

Incubation: Cells are incubated with the compound for an additional 24 hours under the same culture conditions.

-

Analysis: Following incubation, cell lysates are collected, and the abundance of phosphorylated NDRG1 is determined, typically via Western Blotting or a specific immunoassay, to calculate the IC₅₀ value.

In Vitro Radiation-Induced Apoptosis Assay[1]

This protocol assesses the synergistic effect of this compound on apoptosis in cancer cells following radiation.

In Vivo Antihypertensive Efficacy Study[7][8]

This animal model evaluates the ability of this compound to counteract hypertension associated with hyperinsulinemia.

-

Animal Model: Mice are fed a diet containing 10% fructose and given isotonic saline to drink, inducing a state of hyperinsulinemia and salt-sensitive hypertension. SGK1 knockout mice are used as a negative control.

-

Drug Administration: this compound is mixed into the chow at a concentration of 4460 ppm, resulting in an approximate daily dose of 600 mg/kg.

-

Blood Pressure Measurement: Systolic blood pressure is monitored non-invasively using the tail-cuff method at baseline and after 24 hours of treatment, as well as over a chronic 4-week period.

-

Metabolic Analysis: Mice are housed in metabolic cages to facilitate the collection of urine. Urinary flow rate and electrolyte (Na⁺) concentrations are determined using flame photometry to assess renal function.

-

Data Analysis: Blood pressure and urinary excretion data from treated groups are compared to untreated controls and SGK1 knockout mice to determine the compound's efficacy and dependency on SGK1.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. caymanchem.com [caymanchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. adooq.com [adooq.com]

- 7. This compound, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. The SGK1 inhibitor this compound, prevents Angiotensin II-induced cardiac inflammation and fibrosis by blocking NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

EMD638683: A Comprehensive Technical Overview for Researchers

An In-depth Technical Guide to EMD638683: A Selective SGK1 Inhibitor

Introduction

This compound is a potent and selective small molecule inhibitor of the serum- and glucocorticoid-inducible kinase 1 (SGK1).[1][2][3] SGK1 is a serine/threonine kinase that belongs to the AGC (protein kinase A, G, and C) family and serves as a critical downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway.[4] This kinase plays a pivotal role in regulating a multitude of cellular processes, including ion channel activity, cell proliferation, and apoptosis.[4][5] Consequently, dysregulation of SGK1 activity has been implicated in the pathophysiology of various diseases such as hypertension, metabolic syndrome, cancer, and inflammatory conditions.[4][6] this compound has emerged as a valuable pharmacological tool for investigating the biological functions of SGK1 and as a potential therapeutic agent.[6] This guide provides a detailed summary of its chemical properties, mechanism of action, relevant signaling pathways, and key experimental data.

Chemical and Physical Properties

This compound is a benzohydrazide derivative with the CAS Number 1181770-72-8.[1][2][5][7] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1181770-72-8 | [1][2][5][7] |

| Chemical Name | N'-[2-(3,5-difluorophenyl)-2-hydroxyacetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide | [5] |

| Molecular Formula | C₁₈H₁₈F₂N₂O₄ | [5][7] |

| Molecular Weight | 364.3 g/mol | [7] |

| Appearance | Crystalline solid | [7] |

| Solubility | Insoluble in H₂O; Soluble in DMSO (≥18.2 mg/mL), DMF (30 mg/mL), Ethanol (≥45.8 mg/mL with gentle warming) | [2][5][7] |

| SMILES | FC1=CC(F)=CC(C(O)C(NNC(C2=CC=C(O)C(C)=C2CC)=O)=O)=C1 | [7] |

| InChIKey | SSNAPUUWBPZGOY-UHFFFAOYSA-N | [7] |

Mechanism of Action and Biological Activity

This compound functions as a highly selective inhibitor of SGK1.[1][2] Its primary mechanism involves the direct inhibition of the kinase's catalytic activity. The inhibitory potency and selectivity have been characterized in various in vitro and cellular assays.

Quantitative Kinase Inhibition Data

| Parameter | Value | Assay Type | Reference(s) |

| IC₅₀ (SGK1) | 3 µM | In vitro biochemical kinase assay | [1][2][6] |

| IC₅₀ (NDRG1 Phosphorylation) | 3.35 ± 0.32 µM | Cell-based assay (HeLa cells) | [1][4] |

| Inhibition at 1 µM | In vitro biochemical kinase assay | [5][7] | |

| SGK1 | 85% | [5][7] | |

| SGK2 | 71% | [5][7] | |

| SGK3 | 75% | [5][7] | |

| MSK1 | >50% | [5][7] | |

| PRK2 | >50% | [5][7] |

Signaling Pathways Modulated by this compound

This compound, by inhibiting SGK1, interferes with several critical signaling cascades.

PI3K/PDK1/mTORC2-SGK1 Activation Pathway

SGK1 is activated downstream of growth factor signaling through the PI3K pathway. This compound blocks the function of activated SGK1, thereby inhibiting its downstream effects on cell survival and proliferation.[4]

Caption: The PI3K-dependent activation pathway of SGK1 and its inhibition by this compound.

SGK1-Mediated Regulation of the NLRP3 Inflammasome

In the context of hypertension-induced cardiac damage, Angiotensin II (Ang II) can promote inflammation and fibrosis. This compound has been shown to block this process by inhibiting SGK1-mediated activation of the NLRP3 inflammasome, which reduces the production of the pro-inflammatory cytokine IL-1β.[8][9]

Caption: this compound inhibits Angiotensin II-induced cardiac inflammation via the SGK1/NLRP3 pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to characterize this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is a general method to determine the inhibitory effect of a compound on a specific kinase.

Objective: To quantify the IC₅₀ of this compound against SGK1.

Methodology:

-

Reaction Setup: In a 96-well plate, add 1 µL of this compound (at various concentrations), 2 µL of recombinant SGK1 enzyme (e.g., 2.5 ng/well), and 2 µL of a substrate/ATP mixture (e.g., 50 µM ATP, 0.2 µg/µL substrate like ATK (PKB) Substrate). The reaction is initiated in a kinase buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl₂; 0.1 mg/mL BSA; 50 µM DTT).[10]

-

Incubation: Incubate the plate at 25°C for 60 minutes to allow the kinase reaction to proceed.[10]

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at 25°C for 60 minutes.[10]

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at 25°C for 40 minutes.[10]

-

Data Acquisition: Measure luminescence using a plate reader. The signal intensity is proportional to the amount of ADP formed and thus to the kinase activity.

-

Analysis: Calculate the percent inhibition at each concentration of this compound relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Cellular NDRG1 Phosphorylation Assay

This assay measures the ability of this compound to inhibit SGK1 activity within a cellular context.

Objective: To determine the cellular IC₅₀ of this compound by measuring the phosphorylation of the SGK1 substrate, NDRG1.

Methodology:

-

Cell Culture: Plate human cervical carcinoma (HeLa) cells in 6-well plates at a density of 10–20 × 10³ cells/cm² in DMEM supplemented with 10% fetal calf serum (FCS), 2 mM glutamine, and 1 mM sodium pyruvate.[2][6]

-

Compound Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified period (e.g., 1-2 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Western Blotting:

-

Determine the total protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and probe with primary antibodies specific for phosphorylated NDRG1 (pNDRG1) and total NDRG1.

-

Incubate with appropriate HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis: Quantify the band intensities for pNDRG1 and total NDRG1. Normalize the pNDRG1 signal to the total NDRG1 signal for each sample. Calculate the IC₅₀ for the inhibition of NDRG1 phosphorylation.[1][4]

Protocol 3: In Vivo Antihypertensive Efficacy Study

This protocol assesses the ability of this compound to lower blood pressure in a mouse model of salt-sensitive hypertension.[6]

Objective: To evaluate the in vivo efficacy of this compound in a hyperinsulinemic, salt-sensitive mouse model.

Methodology:

-

Animal Model: Use SGK1 wild-type mice. To induce hyperinsulinemia and salt sensitivity, provide the mice with drinking water containing 10% fructose for 3 weeks, followed by isotonic saline containing 10% fructose for 14 days.[11]

-

Drug Administration: Formulate this compound into the rodent chow at a concentration of 4460 ppm (approximately 600 mg/kg/day). A control group receives a placebo chow.[6][11]

-

Blood Pressure Measurement: Acclimate the mice to the procedure. Measure systolic blood pressure at baseline and at regular intervals (e.g., daily) throughout the treatment period using a non-invasive tail-cuff method.[6]

-

Metabolic Cage Analysis: House mice in metabolic cages to collect 24-hour urine samples. Measure urinary volume and electrolyte (Na⁺, K⁺) concentrations using flame photometry.[6][11]

-

Data Analysis: Compare the blood pressure, urine flow rate, and electrolyte excretion between the this compound-treated group and the placebo group using appropriate statistical tests (e.g., Student's t-test). A p-value < 0.05 is typically considered significant.[11]

Caption: Workflow for assessing the in vivo antihypertensive effects of this compound.

Conclusion

This compound is a cornerstone tool for studying the physiological and pathological roles of SGK1. Its selectivity, though not absolute, allows for targeted inhibition of the SGK family of kinases in both in vitro and in vivo settings. The data and protocols summarized in this guide demonstrate its utility in diverse research areas, from dissecting molecular signaling pathways to evaluating therapeutic strategies for conditions like hypertension and cancer. For drug development professionals, this compound serves as a critical reference compound and a potential scaffold for the design of next-generation SGK1 inhibitors with improved potency and selectivity.

References

- 1. medchemexpress.com [medchemexpress.com]